molecular formula C18H12BrN3O3 B12125625 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12125625
M. Wt: 398.2 g/mol
InChI Key: ORUBEBMIFZKXKW-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl-substituted oxadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Oxadiazole Ring Formation: The 1,2,5-oxadiazole ring can be synthesized by reacting hydrazides with nitriles under oxidative conditions.

    Coupling Reaction: The final step involves coupling the brominated benzofuran with the oxadiazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to dehalogenation or ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dehalogenated products, reduced oxadiazole derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole ring, which may result in different biological activities.

    3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the bromine atom, potentially altering its reactivity and biological properties.

    5-bromo-1-benzofuran-2-carboxamide: Lacks both the methyl group and the oxadiazole ring, which may significantly change its chemical and biological behavior.

Uniqueness

The presence of the bromine atom, the methyl group, and the phenyl-substituted oxadiazole ring in 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12BrN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23)

InChI Key

ORUBEBMIFZKXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

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